molecular formula C12H17N3O2 B2944109 N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide CAS No. 314766-02-4

N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide

Cat. No.: B2944109
CAS No.: 314766-02-4
M. Wt: 235.287
InChI Key: NUZLXTGAIXCZCJ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide is a hydrazide derivative characterized by a 4-oxobutanamide backbone substituted with a 2,4-dimethylphenyl group and a hydrazino moiety. Its molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.29 g/mol .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-hydrazinyl-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-3-4-10(9(2)7-8)14-11(16)5-6-12(17)15-13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZLXTGAIXCZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide typically involves the reaction of 2,4-dimethylaniline with a suitable hydrazine derivative under controlled conditions. One common method involves the acylation of 2,4-dimethylaniline with an appropriate acylating agent, followed by the introduction of the hydrazino group through a hydrazine derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide is a chemical compound with the molecular formula C12H17N3O2C_{12}H_{17}N_3O_2 . It has a CAS number of 314766-02-4 and an MDL number of MFCD01990159 . This compound is identified as an irritant .

While specific applications of this compound are not extensively detailed in the provided search results, related research on similar compounds suggests potential uses in scientific research, particularly in the development of anticancer agents .

Scientific Research Applications

  • Anticancer Research:
    • Hydrazide derivatives, including this compound, can be used to synthesize new compounds with anticancer properties . Researchers aim to explore their anticancer properties by creating compound libraries of 1-(4-(dimethylamino)phenyl)pyrrolidin-2-yl moieties from acid hydrazides using standard synthesis methods adapted to prepare hydrazide derivatives .
    • These compounds can be reacted with ketones to expand the variety of hydrazones and identify anticancer activity. For example, acid hydrazide 4 was reacted with hexane-2,5-dione to produce 2,5-dimethylpyrrole 7 in a 64% yield .
    • Modifications with substituents like Ph, 4-ClPh, 4-BrPh, 3,4,5-tri(H3CO)Ph, and 4-O2NPh can alter the activity of these compounds, with some substitutions showing slightly better anticancer effects than the original hydrazide .
  • Synthesis of Pyrrolidinone Derivatives:
    • This compound can be used in the synthesis of pyrrolidinone derivatives, which are then screened for anticancer activity . For instance, reacting hydrazide 4 with various agents can yield different azole derivatives .
  • Drug Discovery and Design:
    • The compound can serve as a building block in designing and synthesizing molecules that adhere to Lipinski’s rule of 5, ensuring a safe toxicity profile .
  • Evaluating Toxicity:
    • The compound can be tested against immunotoxicity, mutagenicity, and general toxicity to determine its suitability for further development .
ApplicationDescription
Anticancer Agent SynthesisUsed as a precursor in synthesizing novel compounds with potential anticancer properties. Derivatives and modifications are explored to enhance activity against various cancer cell lines .
Pyrrolidinone SynthesisUtilized in creating pyrrolidinone derivatives, which are screened for their anticancer potential. The derivatives are synthesized using standard chemical methods and tested for their efficacy against different cancer types .
Drug DesignEmployed as a building block in designing drug candidates that follow Lipinski’s rule of 5, ensuring they have favorable pharmacological properties. The resulting compounds are evaluated for their safety and efficacy .
Toxicity EvaluationTested for immunotoxicity, mutagenicity, and general toxicity to ensure the compound and its derivatives are safe for further development. This involves assessing the compound's potential harm to immune cells, genetic material, and overall health .
Chemical IntermediateThis compound serves as a chemical intermediate in the synthesis of complex organic molecules. It provides a reactive handle for further functionalization, enabling the creation of a diverse array of compounds with tailored properties .
Research ReagentEmployed as a reagent in chemical research for synthesizing various compounds. It facilitates the creation of new chemical entities by participating in different chemical reactions, contributing to advancements in chemistry and materials science. Often used in reactions with ketones and other agents to form novel structures .

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide involves its interaction with molecular targets through its hydrazino group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Biological Activity Reference
This compound 2,4-dimethylphenyl, hydrazino, 4-oxobutanamide C₁₂H₁₇N₃O₂ 235.29 νC=S: 1247–1255 cm⁻¹; δH (NH): 3278–3414 cm⁻¹ Not reported
N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide 2,5-dimethylphenyl substitution C₁₂H₁₇N₃O₂ 235.29 Similar IR/NMR; positional isomerism Not reported
N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide 4-ethoxyphenyl substitution C₁₂H₁₇N₃O₃ 251.28 νC=O: 1660–1680 cm⁻¹; δH (OCH₂CH₃): ~1.3 ppm No inhibition up to 10,000 µg/L
N-(2,4-Dimethylphenyl)-3-oxobutanamide Lacks hydrazino group; 3-oxobutanamide C₁₂H₁₅NO₂ 205.26 νC=O: 1680–1700 cm⁻¹; δH (CH₃): 2.2–2.4 ppm Industrial solvent (e.g., DMF)
4-(4-Acetamidophenyl)-4-oxobutyric acid Acetamidophenyl, carboxylic acid terminus C₁₂H₁₃NO₄ 235.24 νC=O (acid): 1700–1720 cm⁻¹ Precursor for dihydropyridazines

Structural and Functional Insights

Positional Isomerism
  • N-(2,5-Dimethylphenyl) vs. N-(2,4-Dimethylphenyl): The positional isomerism of methyl groups on the phenyl ring alters steric and electronic properties.
Functional Group Modifications
  • Hydrazino vs.
  • 4-Oxobutanamide vs. 3-Oxobutanamide: The absence of the hydrazino group in N-(2,4-Dimethylphenyl)-3-oxobutanamide shifts its application from pharmaceutical intermediates to industrial solvents (e.g., DMF analogs) .
IR Spectroscopy
  • The presence of νC=S (~1247–1255 cm⁻¹) in hydrazino-4-oxobutanamides distinguishes them from analogs lacking sulfur (e.g., 3-oxobutanamides) .
  • Ethoxy-substituted derivatives exhibit additional peaks for νC-O (~1250 cm⁻¹) and δH (OCH₂CH₃) in NMR .

Biological Activity

N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazino group attached to a 4-oxobutanamide structure, which contributes to its reactivity and biological activity. Its molecular formula is C12_{12}H16_{16}N4_{4}O, and it possesses distinct functional groups that facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its hydrazino moiety. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also modulate cellular pathways related to oxidative stress and apoptosis, leading to its observed biological effects .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, which suggests potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells through mechanisms that may include inducing apoptosis and inhibiting cell cycle progression. The specificity of these effects appears to depend on the type of cancer cell line being studied .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various hydrazine derivatives, including this compound, and evaluated their biological activities. The results indicated promising antimicrobial and anticancer effects compared to control compounds .
  • Mechanistic Insights : Another research article discussed the interaction of similar hydrazine compounds with cellular targets, emphasizing the role of the hydrazino group in mediating biological activity through covalent modifications of target proteins .
  • Comparative Studies : Comparative studies with related compounds demonstrated that this compound exhibited enhanced biological activity due to its unique structural features, which allow for better interaction with biological systems .

Data Table: Biological Activity Comparison

Compound NameStructural FeaturesNotable Activities
This compoundHydrazino group with oxobutanamideAntimicrobial, anticancer
N-(2,6-Dimethylphenyl)-3-oxobutanamideSimilar dimethylphenyl groupAntimicrobial properties
N-(Phenyl)-hydrazineSimplest form without oxo or butanamideKnown for various biological effects

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